An In-Depth Technical Guide to SB-224289: A Selective 5-HT1B Receptor Inverse Agonist
An In-Depth Technical Guide to SB-224289: A Selective 5-HT1B Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-224289 is a potent and selective scientific research compound that acts as an inverse agonist at the human 5-hydroxytryptamine (serotonin) receptor subtype 1B (5-HT1B).[1][2][3] Its high affinity and significant selectivity over other serotonin receptors, including the closely related 5-HT1D receptor, have established it as an invaluable tool for elucidating the physiological and pathological roles of the 5-HT1B receptor.[4] This document provides a comprehensive technical overview of SB-224289, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Chemical and Physicochemical Properties
SB-224289, chemically identified as 1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine], is a complex heterocyclic molecule.[4][5] Its structure is fundamental to its high-affinity binding and selective interaction with the 5-HT1B receptor.
| Property | Value |
| IUPAC Name | [4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone[6] |
| Molecular Formula | C₃₂H₃₂N₄O₃[5] |
| Molecular Weight | 520.633 g·mol⁻¹[6] |
| CAS Number | 180083-23-2[5] |
| PubChem CID | 3378093[5] |
Pharmacology and Mechanism of Action
The defining characteristic of SB-224289 is its inverse agonism at the 5-HT1B receptor. Unlike a neutral antagonist, which simply blocks agonist binding, an inverse agonist reduces the constitutive, basal activity of a receptor.[2]
Binding Affinity and Selectivity
Radioligand binding assays have demonstrated the high affinity of SB-224289 for the human 5-HT1B receptor.[1][4] It exhibits over 75-fold selectivity for the h5-HT1B receptor compared to a wide range of other serotonin receptor subtypes and other neurotransmitter receptors.[1][4] This selectivity is crucial for its utility as a specific pharmacological probe.
| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. 5-HT1B |
| Human 5-HT1B | 8.16 ± 0.06[4] | - |
| Human 5-HT1D | > 60-fold lower affinity | > 60-fold |
| Human 5-HT1A | > 60-fold lower affinity | > 60-fold |
| Human 5-HT1E/1F | > 60-fold lower affinity | > 60-fold |
| Human 5-HT2A/2C | > 60-fold lower affinity | > 60-fold |
Functional Activity: Inverse Agonism
The inverse agonist properties of SB-224289 are most clearly demonstrated in functional assays that measure G-protein activation, such as the [³⁵S]GTPγS binding assay.[4] In systems expressing the 5-HT1B receptor, which exhibits a degree of constitutive (agonist-independent) activity, SB-224289 reduces this basal level of G-protein signaling, a property referred to as "negative intrinsic activity".[1][4] When co-administered with a 5-HT1B agonist, SB-224289 produces a rightward shift in the agonist's concentration-response curve, consistent with competitive antagonism.[4]
| Functional Parameter | Value | Assay System |
| Antagonist Potency (pA2) | 8.4 ± 0.2[7] | Electrically stimulated [³H]5-HT release |
| Inverse Agonist Potency (pEC50) | 7.9 ± 0.1[7] | [³⁵S]GTPγS Binding Assay |
5-HT1B Receptor Signaling Pathway Modulation
References
- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1B receptor inverse agonist SB-224289, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB 224289 | C32H32N4O3 | CID 3378093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SB-224289 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
